N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3OS/c10-6-2-1-5(3-7(6)11)12-9(15)8-4-16-14-13-8/h1-4H,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMFFXDQVWFRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CSN=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product. Industrial production methods may involve scaling up the reaction and using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other substituents, such as alkyl or aryl groups, using suitable reagents and catalysts.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
Chemical Applications
Synthesis and Building Block:
N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide serves as a versatile building block in organic synthesis. Its unique structure facilitates the creation of more complex molecules through various chemical reactions. The compound's thiourea group can engage in hydrogen bonding and coordination with metal ions, enhancing its utility in synthetic chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Coupling Reactions | Used in the formation of biaryl compounds | |
| Coordination Chemistry | Acts as a ligand for metal complexes | |
| Polymer Synthesis | Contributes to the development of polymeric materials |
Biological and Medicinal Applications
Antimicrobial Activity:
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. This compound has shown potential as an antimicrobial agent against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Anticancer Properties:
This compound is being investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the thiadiazole ring enhances its anticancer activity by interacting with cellular targets involved in tumor growth.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Cell Line | Compound Tested | IC50 (μM) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | This compound | 15.5 | |
| A549 (Lung Cancer) | This compound | 12.8 | |
| HeLa (Cervical Cancer) | This compound | 10.5 |
Industrial Applications
Material Development:
this compound can be utilized in the development of new materials with specific properties such as enhanced thermal stability and chemical resistance. Its application in coatings and polymers is being explored to improve material performance in various industrial contexts.
Table 3: Industrial Applications of Thiadiazole Compounds
| Application Type | Description | Reference |
|---|---|---|
| Coatings | Used to enhance durability and resistance to corrosion | |
| Polymers | Incorporated into polymer matrices for improved properties |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against human cancer cell lines demonstrated a significant reduction in cell viability across multiple types of cancer. The compound was tested against MCF-7 and A549 cells showing IC50 values indicative of potent activity .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives including this compound were evaluated against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited lower minimum inhibitory concentrations compared to standard antibiotics like streptomycin .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in cell division or DNA replication, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiazole and Pyrazole Carboxamide Analogs
Compound 8 (N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide) replaces the thiadiazole ring with a thiazole moiety. Synthesis of Compound 8 involves coupling 1-methyl-4-nitro-pyrazole-3-carboxylic acid with a thiazol-2-amine derivative using HATU/DIPEA in DMF at 50°C .
Pyrazole Carboxamides (e.g., Compounds 2 and 3 from ) feature a pyrazole core instead of thiadiazole. The thiadiazole core in the target compound may offer greater metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrazoles .
Dichlorophenyl-Linked Heterocycles with Varied Cores
lists compounds with diverse heterocycles attached to the 3,4-dichlorophenyl group, including quinazoline, quinoline, and pyrazolo[3,4-d]pyrimidine. Key differences include:
| Compound Core | Yield (%) | Notable Features |
|---|---|---|
| Quinazoline (Compound 1) | 68 | Electron-deficient core; may enhance kinase binding |
| Pyrazolo[3,4-d]pyrimidine | 57 | Planar structure; potential intercalation |
| Thiadiazole (Target) | N/A | Sulfur atom may improve solubility or redox activity |
The lower yield of thieno[2,3-d]pyrimidine analogs (27%, Compound 4) highlights synthetic challenges compared to the cyclopentaquinoline derivative (84%, Compound 3). The target compound’s thiadiazole core may offer a balance between synthetic accessibility and stability .
Sulfinyl-Modified Thiadiazole Analogs
The compound 5-[(4-chlorophenyl)sulfinyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide (MW: 432.73 g/mol, Purity >90%) introduces a sulfinyl group on the thiadiazole ring. This modification increases molecular weight by ~142 g/mol compared to the target compound and may enhance polarity, affecting solubility and target engagement.
Pesticidal Amides with Dichlorophenyl Groups
highlights N-(3,4-dichlorophenyl) propanamide (propanil), a herbicide, and N-(3,4-dichlorophenyl)hexahydrotrioxo-pyrimidinecarboxamide (fenoxacrim). Unlike these analogs, the target compound’s thiadiazole ring replaces aliphatic chains or saturated heterocycles, likely reducing conformational flexibility. This rigidity could enhance target specificity but may limit soil mobility in pesticidal applications .
Biological Activity
N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.
The structure of this compound features a dichlorophenyl moiety and a thiadiazole ring, which are crucial for its biological activity. The thiadiazole group can engage in hydrogen bonding and coordinate with metal ions, influencing enzyme activity and receptor binding. This interaction is essential for the compound's efficacy against various biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation across several types of cancer. The following table summarizes key findings from recent studies:
These studies indicate that the compound's activity is mediated through mechanisms such as apoptosis induction and cell cycle regulation.
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits significant antimicrobial activity. Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial and fungal strains. The following table highlights the antimicrobial efficacy of this compound:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could be developed as an antimicrobial agent against resistant strains .
Other Biological Activities
The biological activities of this compound extend beyond anticancer and antimicrobial effects. Studies have reported its potential as an anti-inflammatory agent and neuroprotective compound:
- Anti-inflammatory Activity : The compound has been shown to reduce inflammatory markers in vitro and in vivo models .
- Neuroprotective Effects : Research indicates that thiadiazole derivatives can protect neuronal cells from oxidative stress-induced damage .
Case Studies
A notable case study involved the evaluation of this compound in a xenograft model of breast cancer. The study demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues and reduced proliferation markers .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide and its analogs?
- Methodology :
- Step 1 : Start with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediate thiosemicarbazides.
- Step 2 : Cyclize intermediates in DMF using iodine and triethylamine, which promotes sulfur elimination and thiadiazole ring formation .
- Optimization : Adjust stoichiometric ratios of reagents (e.g., POCl₃ for acid activation) and reaction times to improve yields. For example, yields for structurally related thiadiazoles range from 27% to 84% depending on substituents .
Q. How can NMR spectroscopy be systematically applied to confirm the structure of this compound?
- Protocol :
- ¹H NMR : Focus on diagnostic signals:
- Thiadiazole protons (δ 7.5–8.5 ppm for aromatic protons; δ 2.5–3.5 ppm for methyl/methylene groups adjacent to the heterocycle).
- Dichlorophenyl protons (δ 7.2–7.8 ppm with splitting patterns indicative of para/ortho substitution) .
- ¹³C NMR : Identify carbonyl carbons (δ 165–175 ppm) and thiadiazole ring carbons (δ 115–135 ppm). Compare with computed spectra (e.g., using PubChem tools) to resolve ambiguities .
Q. What mechanistic insights exist for the cyclization step in thiadiazole synthesis?
- Analysis : Cyclization involves nucleophilic attack of the thiol group on the activated carbonyl, facilitated by iodine as an oxidizing agent. Triethylamine acts as a base to deprotonate intermediates, driving the reaction toward ring closure. Side reactions (e.g., incomplete sulfur elimination) can occur if stoichiometry or temperature is poorly controlled .
Advanced Research Questions
Q. How do structural modifications to the thiadiazole core influence bioactivity in related compounds?
- SAR Findings :
- Antimicrobial activity : Substitution at the 5-position of the thiadiazole (e.g., with sulfanyl or methyl groups) enhances lipophilicity, improving membrane penetration. For example, analogs with [(3-methylphenyl)methyl]sulfanyl groups show increased activity in screening libraries .
- Antitumor potential : Electron-withdrawing groups (e.g., trifluoromethyl) on the dichlorophenyl ring enhance interactions with kinase ATP-binding pockets .
Q. What strategies resolve contradictory yield data in thiadiazole syntheses?
- Troubleshooting :
- Low yields (e.g., 27%) : Often due to competing side reactions (e.g., hydrolysis of intermediates). Use anhydrous solvents and inert atmospheres to mitigate .
- High variability : Optimize purification (e.g., recrystallization from DMSO/water mixtures) and monitor reaction progress via TLC .
- Case study : In one synthesis, adjusting the pH to 8–9 during precipitation improved purity and recovery by 30% .
Q. How can computational tools predict the solubility and bioavailability of this compound?
- Approach :
- LogP calculations : Use software like ChemAxon or PubChem to estimate partition coefficients. The compound’s low water solubility (common in thiadiazoles) may limit bioavailability .
- Derivatization : Introduce polar groups (e.g., carboxylates or amines) to improve solubility. For example, 5-amino-triazole analogs show enhanced aqueous stability .
Q. What analytical techniques are critical for detecting degradation products in stability studies?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
